BenchChemオンラインストアへようこそ!

4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one

Lipophilicity Drug-likeness Solubility

4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one (CAS 916486-99-2), also named 6,7-dihydro-8H-1,3-dioxolo[4,5-g]benzopyran-8-one, is a heterocyclic lactone with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol. Its structure incorporates a methylenedioxy ring fused to a dihydrobenzopyranone core, classifying it among homoisoflavonoid precursors.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 916486-99-2
Cat. No. B1454017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one
CAS916486-99-2
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1COC2=CC3=C(C=C2C1=O)OCO3
InChIInChI=1S/C10H8O4/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h3-4H,1-2,5H2
InChIKeyMPRCZKCGOXIDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one (CAS 916486-99-2): Core Physicochemical and Structural Profile


4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one (CAS 916486-99-2), also named 6,7-dihydro-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one, is a heterocyclic lactone with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . Its structure incorporates a methylenedioxy ring fused to a dihydrobenzopyranone core, classifying it among homoisoflavonoid precursors. The compound has a measured LogP of 0.93 and is commercially available at 95% purity . It serves as a key synthetic intermediate for constructing cytotoxic homoisoflavonoid derivatives via aldol condensation at the C-7 position [1].

Why Generic Benzopyranone Analogs Cannot Substitute 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one


Simple benzopyranones such as coumarin and chromone lack the 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]benzopyran-8-one scaffold's ability to undergo regioselective aldol condensation at the C-7 methylene group, a reaction essential for generating homoisoflavonoid derivatives with cytotoxic activity [1]. The dioxolo ring in the target compound increases hydrogen-bond acceptor count to 4 and reduces LogP to 0.93 , imparting distinct solubility and protein-binding profiles that are not replicated by coumarin (LogP 1.39) or chromone (LogP 1.38). Consequently, substituting this intermediate with a structurally simpler benzopyranone would eliminate the synthetic entry point to an entire class of biologically active homoisoflavonoids.

Quantitative Differentiation Evidence for 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one vs. Closest Analogs


LogP Lipophilicity Comparison: Target Compound vs. Coumarin and Chromone

The experimentally determined LogP of 4,6,10-trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one is 0.93 , which is 0.46 log units lower than coumarin (LogP 1.39) [1] and 0.45 log units lower than 4H-chromone (LogP 1.38) [2]. This translates to an approximately 2.9-fold greater aqueous solubility, favoring the compound in assays requiring higher compound dissolution without co-solvents.

Lipophilicity Drug-likeness Solubility

Scaffold-Enabled Regioselective Aldol Condensation: Target vs. Chromone

The 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one scaffold contains an activated C-7 methylene that undergoes acid-catalyzed aldol condensation with aromatic aldehydes to yield 7-benzylidene derivatives [1]. In contrast, 4H-chromone lacks this methylene, and coumarin possesses a conjugated lactone that precludes analogous functionalization at the corresponding position. This unique reactivity enables the synthesis of homoisoflavonoid analogs that demonstrated IC50 values as low as 4.6 μg/mL against T47D breast cancer cells [1].

Synthetic chemistry Homoisoflavonoid Regioselectivity

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Advantage

4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one possesses 4 hydrogen-bond acceptors and a higher fraction sp³ (Fsp3 = 0.3) than planar coumarin (Fsp3 ≈ 0) . The additional H-bond acceptors arising from the dioxolo ring increase topological polar surface area (TPSA) relative to coumarin (30.21 Ų) [1], potentially improving aqueous solubility while maintaining sufficient permeability for cell-based assays.

Drug design Physicochemical properties Permeability

Commercial Availability and Purity Benchmarking

The compound is available from multiple suppliers at defined purities: 95% (Fluorochem) and 98% (Chemsrc) , with shipping from UK, EU, and China. While coumarin is widely available at >99% purity at lower cost, the target compound's 98% purity grade is sufficient for use as a synthetic intermediate without additional purification, as demonstrated by direct use in aldol condensations [1].

Procurement Purity Supply chain

Optimal Scientific and Industrial Use Cases for 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one


Medicinal Chemistry: Synthesis of Cytotoxic Homoisoflavonoid Libraries

The compound is the direct precursor for generating 7-benzylidene-homoisoflavonoid libraries via aldol condensation. Derivatives derived from this scaffold exhibited IC50 values of 4.6-9.3 μg/mL against T47D, MCF-7, and MDA-MB-231 breast cancer cell lines [1]. This makes it a valuable starting material for oncology-focused medicinal chemistry groups seeking novel cytotoxic chemotypes.

Fragment-Based Drug Discovery: A Soluble, sp³-Rich Benzopyranone Fragment

With a LogP of 0.93 and an Fsp3 of 0.3 , this compound is more soluble and three-dimensional than planar coumarin or chromone fragments. It can serve as a core fragment for growing into lead-like molecules, particularly when aqueous solubility is a limiting factor in screening cascades.

Chemical Biology: Tool Compound for Studying Homoisoflavonoid Bioactivity

As the unsubstituted parent scaffold of the homoisoflavonoid class, the compound provides a baseline for structure-activity relationship (SAR) studies. Researchers can systematically introduce substituents to probe the impact on cytotoxicity and apoptosis induction, leveraging the established aldol protocol [1].

Process Chemistry: Intermediate Scale-Up for Preclinical Supply

The synthetic route from benzo[d][1,3]dioxol-5-ol and 3-bromopropanoic acid via oxalyl chloride cyclization [1] is scalable and yields the intermediate in gram quantities. This supports preclinical development of homoisoflavonoid candidates, where consistent intermediate quality (95-98% purity ) is critical.

Quote Request

Request a Quote for 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.